molecular formula C17H15N3OS B4962591 N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No. B4962591
M. Wt: 309.4 g/mol
InChI Key: BQCNHRZSYGBRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, also known as MPTA, is a synthetic compound that has been widely studied for its potential therapeutic applications. MPTA belongs to the class of thiazole derivatives, which have shown promising results in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has also been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has also been shown to increase the levels of antioxidant enzymes such as SOD and catalase. In addition, N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been shown to reduce the levels of lipid peroxidation products, which are markers of oxidative stress.

Advantages and Limitations for Lab Experiments

N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, one limitation of N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.

Future Directions

There are several future directions for the study of N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of epilepsy. Further studies are also needed to elucidate the mechanism of action of N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide and to design experiments to investigate its therapeutic potential in various diseases.

Synthesis Methods

N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can be synthesized using a multistep process that involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 3-methyl-2-pyridinecarbonyl chloride. The resulting compound is then reacted with 2-aminothiazole and phenylacetic acid to yield N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide.

Scientific Research Applications

N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

N-(3-methylpyridin-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-6-5-9-18-16(12)20-15(21)10-14-11-22-17(19-14)13-7-3-2-4-8-13/h2-9,11H,10H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCNHRZSYGBRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylpyridin-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

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